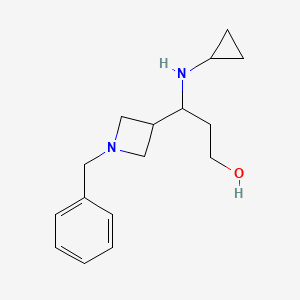
3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol is an organic compound that features a benzylazetidine and cyclopropylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Benzylation: The azetidine ring can be benzylated using benzyl halides under basic conditions.
Amination: Introduction of the cyclopropylamino group can be achieved through nucleophilic substitution reactions.
Alcohol Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Substitution: The benzyl and cyclopropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield ketones or aldehydes, while substitution could introduce various functional groups.
Scientific Research Applications
3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-2-ol: Similar structure with a different position of the hydroxyl group.
3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)butan-1-ol: Similar structure with an extended carbon chain.
Uniqueness
The uniqueness of 3-(1-Benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol lies in its specific combination of functional groups and their positions, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
3-(1-benzylazetidin-3-yl)-3-(cyclopropylamino)propan-1-ol |
InChI |
InChI=1S/C16H24N2O/c19-9-8-16(17-15-6-7-15)14-11-18(12-14)10-13-4-2-1-3-5-13/h1-5,14-17,19H,6-12H2 |
InChI Key |
ZFMFSJWWXHOGQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CCO)C2CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















